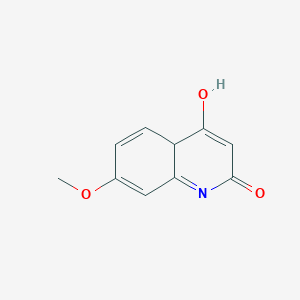

4-hydroxy-7-methoxy-4aH-quinolin-2-one

Descripción

4-Hydroxy-7-methoxy-4aH-quinolin-2-one is a bicyclic heterocyclic compound featuring a quinolinone core with hydroxyl (-OH) and methoxy (-OCH₃) substituents at positions 4 and 7, respectively. Its molecular formula is C₁₀H₉NO₃, with a molecular weight of 191.19 g/mol. The compound’s structure is characterized by a partially saturated quinoline ring (4aH denotes the non-aromatic state of the fused ring system).

Propiedades

Fórmula molecular |

C10H9NO3 |

|---|---|

Peso molecular |

191.18 g/mol |

Nombre IUPAC |

4-hydroxy-7-methoxy-4aH-quinolin-2-one |

InChI |

InChI=1S/C10H9NO3/c1-14-6-2-3-7-8(4-6)11-10(13)5-9(7)12/h2-5,7,12H,1H3 |

Clave InChI |

ZFIPSRUAYAVKQK-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC2=NC(=O)C=C(C2C=C1)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Hydroxy-7-methoxy-4aH-quinolin-2-one can be synthesized through various methods. One common method involves the reaction of hydroxyethyl acetate with 2-methoxyquinoline . The reaction typically requires a base such as diethylamine and is conducted under reflux conditions in a solvent like benzene .

Industrial Production Methods

Industrial production methods for 4-hydroxy-7-methoxy-4aH-quinolin-2-one are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Análisis De Reacciones Químicas

Types of Reactions

4-Hydroxy-7-methoxy-4aH-quinolin-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinone derivatives.

Reduction: Reduction reactions can convert the compound into different hydroxyquinoline derivatives.

Substitution: Substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used.

Major Products Formed

The major products formed from these reactions include various quinolinone derivatives, hydroxyquinoline derivatives, and substituted quinoline compounds .

Aplicaciones Científicas De Investigación

4-Hydroxy-7-methoxy-4aH-quinolin-2-one has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.

Biology: The compound exhibits biological activities such as antimicrobial and antifungal properties.

Industry: The compound is used in the production of dyes and pigments

Mecanismo De Acción

The mechanism of action of 4-hydroxy-7-methoxy-4aH-quinolin-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes and interfere with cellular processes, leading to its biological effects. For example, it may inhibit the growth of microorganisms by disrupting their metabolic pathways .

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

Key analogs of 4-hydroxy-7-methoxy-4aH-quinolin-2-one include positional isomers, derivatives with modified substituents, and related heterocycles. Their structural differences profoundly influence physicochemical properties and biological activities.

Table 1: Structural Comparison of Selected Quinolin-2-one Derivatives

Physicochemical Properties

- Solubility: Methoxy groups at position 7 (as in 4-hydroxy-7-methoxy-4aH-quinolin-2-one) reduce water solubility compared to hydroxyl-rich analogs like 5,7-dihydroxy derivatives .

- Thermal Stability: Chlorinated derivatives (e.g., 6-chloro-4-hydroxy-7-methoxy-3-phenylquinolin-2(1H)-one) exhibit higher melting points (>250°C) due to increased molecular rigidity .

- Spectral Signatures: IR spectra of methoxy-substituted quinolinones show distinct C-O stretching at 1250–1100 cm⁻¹, while hydroxyl groups absorb broadly at 3200–3600 cm⁻¹ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.